

(Z)-GW 5074: A Comparative Guide to its Kinase Cross-Reactivity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-GW 5074

Cat. No.: B1684324

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For researchers, scientists, and drug development professionals, understanding the precise inhibitory activity of a small molecule against its intended target and potential off-target interactions is paramount. This guide provides a comprehensive cross-reactivity analysis of **(Z)-GW 5074**, a potent inhibitor of the c-Raf1 kinase. The data presented here, compiled from various kinase screening panels, offers valuable insights into the selectivity profile of this compound, supported by detailed experimental methodologies.

Introduction to (Z)-GW 5074

(Z)-GW 5074 is a well-characterized, cell-permeable small molecule inhibitor of c-Raf1 kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. With a reported IC₅₀ value of 9 nM for c-Raf1, it serves as a valuable tool for investigating the roles of this pathway in cellular processes and disease models.^{[1][2][3]} This guide delves into the broader kinase selectivity of **(Z)-GW 5074**, providing a comparative assessment of its activity against a panel of other kinases.

Cross-Reactivity Profile of (Z)-GW 5074

The following table summarizes the inhibitory activity of **(Z)-GW 5074** against a range of kinases. The data is presented to facilitate a clear comparison of the compound's potency and selectivity.

Kinase Target	IC50 (nM)	% Activity Remaining @ 1µM	Notes
c-Raf1 (RAF1)	9	Not specified	Primary Target
AAK1	Not specified	Not specified	Identified as a target in a KinomeScan assay. [4]
CSNK2A1	Not specified	Not specified	Identified as a target in a KinomeScan assay. [4]
CSNK2A2	Not specified	Not specified	Identified as a target in a KinomeScan assay. [4]
DAPK2	Not specified	Not specified	Identified as a target in a KinomeScan assay. [4]
DAPK3	Not specified	Not specified	Identified as a target in a KinomeScan assay. [4]
FLT3	Not specified	Not specified	Identified as a target in a KinomeScan assay. [4]
GAK	Not specified	Not specified	Identified as a target in a KinomeScan assay. [4]
HUNK	Not specified	Not specified	Identified as a target in a KinomeScan assay. [4]
MAP4K4	Not specified	Not specified	Identified as a target in a KinomeScan assay. [4]

MAPK7 (ERK5)	Not specified	Not specified	Identified as a target in a KinomeScan assay. [4]
MINK1	Not specified	Not specified	Identified as a target in a KinomeScan assay. [4]
MYO3A	Not specified	Not specified	Identified as a target in a KinomeScan assay. [4]
PI4KB	Not specified	Not specified	Identified as a target in a KinomeScan assay. [4]
PIM1	Not specified	Not specified	Identified as a target in a KinomeScan assay. [4]
PIM2	Not specified	Not specified	Identified as a target in a KinomeScan assay. [4]
PIM3	Not specified	Not specified	Identified as a target in a KinomeScan assay. [4]
STK17A (DRAK1)	Not specified	Not specified	Identified as a target in a KinomeScan assay. [4]
STK3 (MST2)	Not specified	Not specified	Identified as a target in a KinomeScan assay. [4]
TNIK	Not specified	Not specified	Identified as a target in a KinomeScan assay. [4]
CDK1	>1000	Not specified	≥ 100-fold selectivity for c-Raf1. [3]

CDK2	>1000	Not specified	≥ 100-fold selectivity for c-Raf1.[3]
c-Src	>1000	Not specified	≥ 100-fold selectivity for c-Raf1.[3]
ERK2	>1000	Not specified	≥ 100-fold selectivity for c-Raf1.[3]
MEK1	>1000	Not specified	No effect observed at 1μM.[1][2]
p38 MAPK	>1000	Not specified	No effect observed at 1μM.[1][2]
Tie2	>1000	Not specified	≥ 100-fold selectivity for c-Raf1.[3]
VEGFR2	>1000	Not specified	No effect observed at 1μM.[1][2]
c-Fms	>1000	Not specified	No effect observed at 1μM.[1][2]
JNK1	>1000	Not specified	No effect observed at 1μM.[1][2]
JNK2	>1000	Not specified	No effect observed at 1μM.[1][2]
JNK3	>1000	Not specified	No effect observed at 1μM.[1][2]
MKK6	>1000	Not specified	No effect observed at 1μM.[1][2]
MKK7	>1000	Not specified	No effect observed at 1μM.[1][2]

Note: The table includes kinases identified as being inhibited by GW-5074 in a KinomeScan assay, for which specific IC50 values are not publicly available. For several other kinases, it is

noted that GW-5074 has no significant effect at a concentration of 1 μ M, indicating a high degree of selectivity for its primary target, c-Raf1.

Experimental Protocols

The determination of kinase inhibition by **(Z)-GW 5074** is typically performed using an in vitro radiometric kinase assay. This method is considered the gold standard for quantifying kinase activity.

In Vitro Radiometric Kinase Assay Protocol

This protocol outlines the general steps for assessing the inhibitory activity of **(Z)-GW 5074** against a purified kinase.

1. Reagents and Materials:

- Purified kinase of interest
- Specific peptide or protein substrate for the kinase
- **(Z)-GW 5074** stock solution (in DMSO)
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)[1]
- [γ -³³P]ATP or [γ -³²P]ATP
- Unlabeled ATP
- Phosphocellulose paper (e.g., P81)
- Wash buffer (e.g., 50 mM phosphoric acid)[1]
- Scintillation counter and scintillation fluid

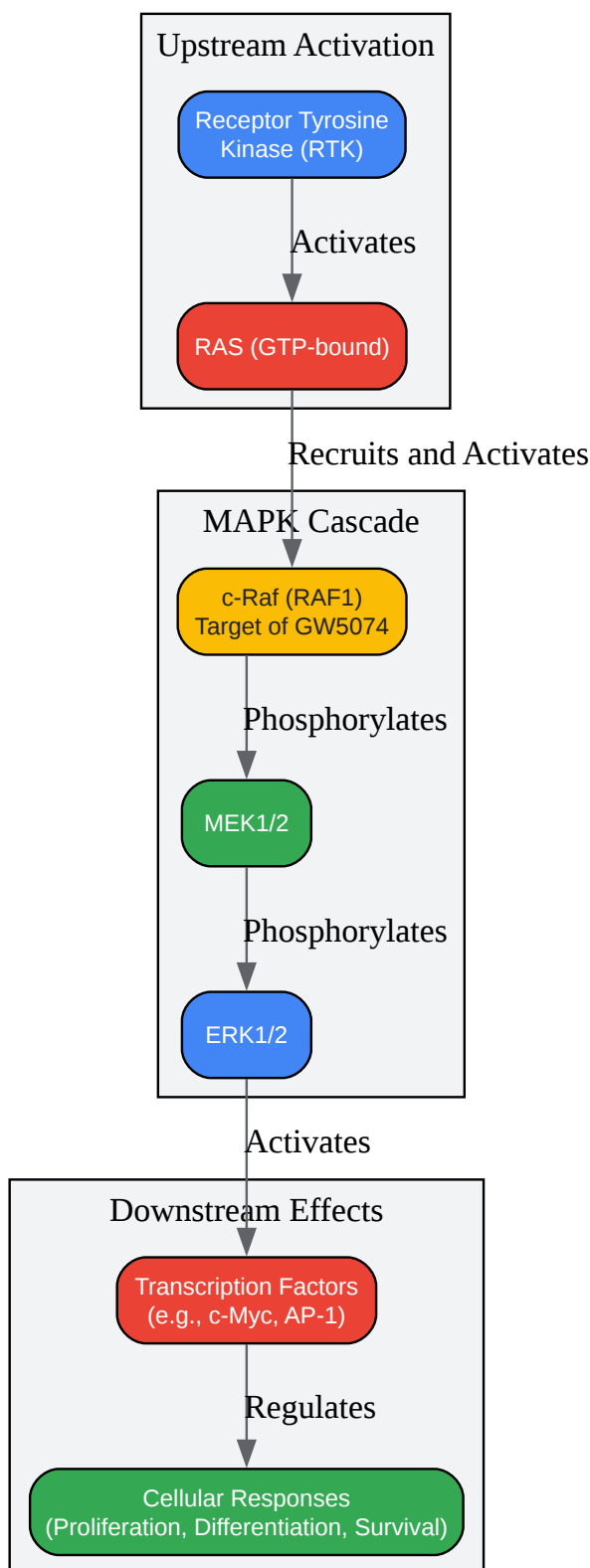
2. Assay Procedure:

- Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme (typically 5-10 mU).[1]

- **Inhibitor Addition:** Add varying concentrations of **(Z)-GW 5074** or DMSO (as a vehicle control) to the reaction mix.
- **Initiate Reaction:** Start the kinase reaction by adding a mixture of unlabeled ATP and [γ - ^{33}P]ATP (or [γ - ^{32}P]ATP). The final ATP concentration should be optimized for each kinase, often near its K_m value.
- **Incubation:** Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-40 minutes), ensuring the reaction is in the linear range.^[1]
- **Stop Reaction and Spot:** Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated ATP will not.
- **Washing:** Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound radiolabeled ATP.^[1]
- **Quantification:** Place the washed paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of kinase inhibition for each concentration of **(Z)-GW 5074** compared to the vehicle control. Determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

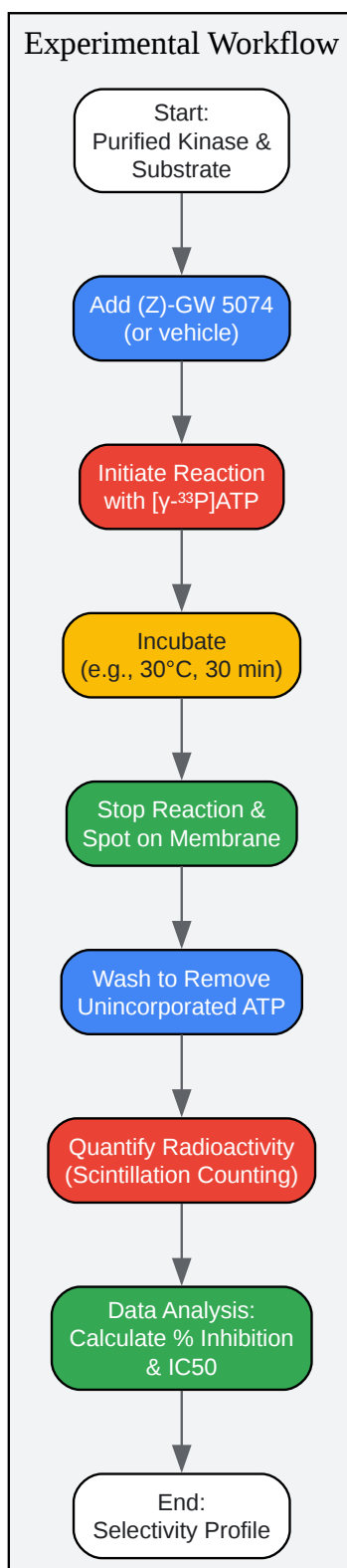
Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the context of **(Z)-GW 5074**'s activity, the following diagrams, generated using Graphviz, depict the canonical c-Raf signaling pathway and a typical experimental workflow for kinase inhibitor profiling.



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Caption: The canonical c-Raf/MEK/ERK signaling pathway.



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Caption: A typical workflow for kinase inhibitor profiling.

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- To cite this document: BenchChem. [(Z)-GW 5074: A Comparative Guide to its Kinase Cross-Reactivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684324#cross-reactivity-profile-of-z-gw-5074-against-other-kinases]

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